molecular formula C11H16BNO4S B11851636 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate

Cat. No.: B11851636
M. Wt: 269.13 g/mol
InChI Key: YMTHLDKSQXQLCT-UHFFFAOYSA-N
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Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate is an organic compound that features a thiazole ring substituted with a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with boronic acids or boronate esters. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple a thiazole halide with a boronic acid or ester under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester yields boronic acids, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The thiazole ring can interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate
  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate is unique due to the presence of both a thiazole ring and a boronate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H16BNO4S

Molecular Weight

269.13 g/mol

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-6-7(18-9)8(14)15-5/h6H,1-5H3

InChI Key

YMTHLDKSQXQLCT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C(=O)OC

Origin of Product

United States

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